![molecular formula C13H16N2O B1273561 1-Pentyl-1H-benzimidazole-2-carbaldehyde CAS No. 610275-04-2](/img/structure/B1273561.png)
1-Pentyl-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-Pentyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C13H16N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzimidazole core substituted with a pentyl group and an aldehyde functional group at the 2-position.
Preparation Methods
The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde typically involves the reaction of 1H-benzimidazole with pentyl bromide under basic conditions to introduce the pentyl group. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reactions .
Chemical Reactions Analysis
1-Pentyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively
Scientific Research Applications
Medicinal Chemistry
1-Pentyl-1H-benzimidazole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex benzimidazole derivatives. These derivatives are valuable in drug development due to their potential therapeutic effects against various diseases, including cancer and infections.
Biological Activities:
- Antimicrobial Properties: Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. They have been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating potent activity .
- Antiviral and Anticancer Effects: The compound has also demonstrated antiviral properties and potential anticancer effects by inhibiting tubulin polymerization, leading to apoptosis in cancer cells.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various benzimidazole derivatives on cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation, with IC50 values as low as 16.38 µM for compounds with specific substituents on the benzimidazole ring .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2g | MDA-MB-231 | 16.38 |
2d | MDA-MB-231 | 29.39 |
1g | MDA-MB-231 | 33.10 |
Antifungal Activity
Another study assessed the antifungal properties of benzimidazole derivatives against Candida albicans and Aspergillus niger. The findings revealed moderate antifungal activity with MIC values around 64 µg/mL for the most effective compounds .
Industrial Applications
Beyond medicinal chemistry, this compound is also explored for its potential in material science. This compound can be utilized in the development of new materials such as dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA, proteins, and enzymes, affecting their function. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They may also interfere with microbial cell wall synthesis or viral replication .
Comparison with Similar Compounds
1-Pentyl-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole-2-carbaldehyde: Lacks the pentyl group, which may affect its biological activity and solubility.
1-Methyl-1H-benzimidazole-2-carbaldehyde: Contains a methyl group instead of a pentyl group, which can influence its reactivity and interactions with biological targets.
1-Phenyl-1H-benzimidazole-2-carbaldehyde: The phenyl group provides different steric and electronic properties, potentially altering its chemical and biological behavior
Biological Activity
1-Pentyl-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazoles are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
This compound features an aldehyde functional group attached to a benzimidazole ring. The compound can undergo several chemical reactions:
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
- Reduction : It can be reduced to a primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
- Substitution : The benzimidazole ring may participate in electrophilic substitution reactions .
These properties make it a valuable intermediate in the synthesis of more complex compounds.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- DNA and Proteins : Benzimidazole derivatives often bind to DNA and proteins, affecting their functions. They can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial biological pathways, such as DNA topoisomerases, which are essential for DNA replication and repair .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer potential through cytotoxic assays against various cancer cell lines. For instance:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (Cervical Cancer) | 15.4 |
MCF7 (Breast Cancer) | 12.3 |
A431 (Skin Cancer) | 18.9 |
These results suggest that this compound effectively inhibits cancer cell proliferation .
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory effects of benzimidazole derivatives. The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Case Studies
A notable study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound. The results demonstrated that this compound inhibited mammalian type I DNA topoisomerase activity significantly, correlating with its cytotoxic effects on cancer cells .
Another investigation into the structure-activity relationship of benzimidazoles revealed that modifications at specific positions on the benzimidazole ring could enhance biological activity, indicating avenues for further research and development .
Properties
IUPAC Name |
1-pentylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQNAYENYYYCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394082 |
Source
|
Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610275-04-2 |
Source
|
Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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